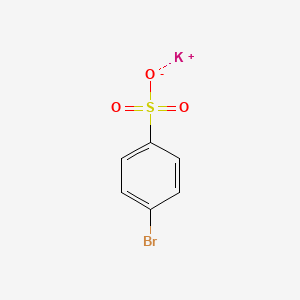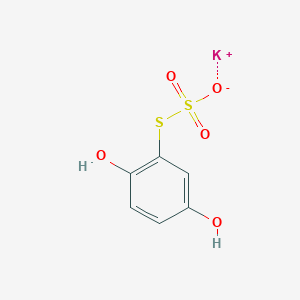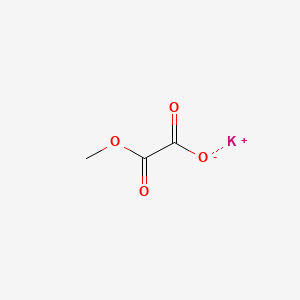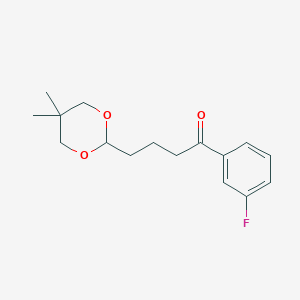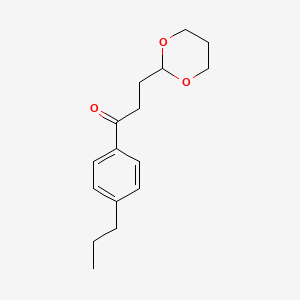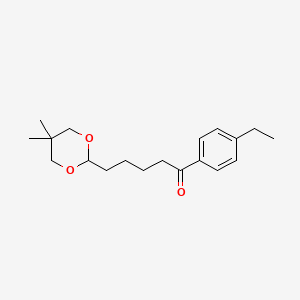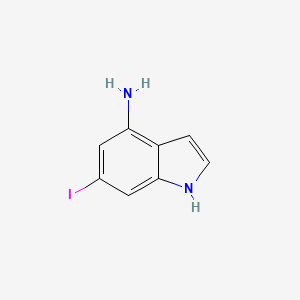
6-Iodo-1H-indol-4-amine
Übersicht
Beschreibung
6-Iodo-1H-indol-4-amine is a compound that can be associated with the indole class of heterocyclic aromatic organic compounds. Indoles are characterized by a structure that includes a benzene ring fused to a pyrrole ring. Although the provided papers do not directly discuss 6-Iodo-1H-indol-4-amine, they do provide insights into the synthesis, properties, and applications of structurally related indole derivatives.
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline involves palladium-catalyzed C-N and C-C coupling reactions . Another paper describes a catalyst-free synthesis of 6-hydroxy indoles through aza-Michael addition and rearomatization reactions . Additionally, substituted-(6H-thiazolo[4,5-e]indol-2-yl)-amines and substituted benzylidene-(1H-indol-4-yl)-amines were synthesized from 4-nitro-1H-indole and 4-amino-1H-indole as intermediates . These methods could potentially be adapted for the synthesis of 6-Iodo-1H-indol-4-amine by incorporating an iodination step.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial in determining their electronic and optical properties. The paper on triarylamines based on 6H-indolo[2,3-b]quinoxaline discusses the influence of peripheral amines on the electronic absorption spectra and the localization of emission on the chromophore . Theoretical investigations such as TDDFT simulations help rationalize the origin of optical spectra and observed trends . These insights could be relevant when analyzing the molecular structure of 6-Iodo-1H-indol-4-amine, particularly how the iodo substituent might affect its electronic properties.
Chemical Reactions Analysis
The reactivity of indole derivatives is highlighted in several papers. For example, the synthesis of 6H-pyrrolo[3,2,1-de]phenazin-1-amine derivatives through anodic oxidation of aminodiphenylamine in the presence of nitrile derivatives showcases the potential for electrochemical reactions . The synthesis of 6H-indolo[2,3-b]quinolines via the reaction of indole-3-carboxyaldehyde with aryl amines in the presence of iodine suggests that iodine can play a role in facilitating reactions involving indole derivatives . These findings could inform the chemical reactions analysis for 6-Iodo-1H-indol-4-amine, particularly in terms of its potential reactivity and the role of iodine in its synthesis or further transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The compounds described in the first paper exhibit green or yellow emission and display one-electron quasi-reversible oxidation, which is attributed to the oxidation of the peripheral amines . The enhanced thermal stability and higher glass transition temperatures are due to the presence of the dipolar 6H-indolo[2,3-b]quinoxaline segment . These properties are important when considering the potential applications of 6-Iodo-1H-indol-4-amine, as they could affect its stability, reactivity, and suitability for various uses.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Indole derivatives, such as 6-substituted aminoindazole, have been designed and synthesized as potential anticancer agents . These compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors .
- Methods of Application : The compounds were synthesized based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials .
- Results : One of the compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 mM in human colorectal cancer cells (HCT116). This compound also remarkably suppressed the IDO1 protein expression .
Medicinal Applications of Indole-Containing Metal Complexes
- Scientific Field : Medicinal Chemistry
- Summary of Application : The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
- Methods of Application : This involves the synthesis of indole-containing metal complexes .
- Results : The review covers some of the latest and most relevant achievements in the biological and pharmacological activity of important indole-containing metal complexes in the area of drug discovery .
Antiviral Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Indole derivatives have been found to possess antiviral properties .
- Methods of Application : This involves the synthesis of indole derivatives and testing their antiviral properties .
- Results : The specific results would depend on the particular derivative and virus being studied .
Anti-inflammatory Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Indole derivatives can also act as anti-inflammatory agents .
- Methods of Application : This involves the synthesis of indole derivatives and testing their anti-inflammatory properties .
- Results : The specific results would depend on the particular derivative and inflammation model being studied .
Antioxidant Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Indole derivatives have been found to possess antioxidant properties .
- Methods of Application : This involves the synthesis of indole derivatives and testing their antioxidant properties .
- Results : The specific results would depend on the particular derivative and antioxidant model being studied .
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Indole derivatives can also act as antimicrobial agents .
- Methods of Application : This involves the synthesis of indole derivatives and testing their antimicrobial properties .
- Results : The specific results would depend on the particular derivative and microorganism being studied .
Antitubercular Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Indole derivatives have been found to possess antitubercular properties .
- Methods of Application : This involves the synthesis of indole derivatives and testing their antitubercular properties .
- Results : The specific results would depend on the particular derivative and tuberculosis model being studied .
Antidiabetic Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Indole derivatives can also act as antidiabetic agents .
- Methods of Application : This involves the synthesis of indole derivatives and testing their antidiabetic properties .
- Results : The specific results would depend on the particular derivative and diabetes model being studied .
Antimalarial Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Indole derivatives have been found to possess antimalarial properties .
- Methods of Application : This involves the synthesis of indole derivatives and testing their antimalarial properties .
- Results : The specific results would depend on the particular derivative and malaria model being studied .
Anticholinesterase Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Indole derivatives can also act as anticholinesterase agents .
- Methods of Application : This involves the synthesis of indole derivatives and testing their anticholinesterase properties .
- Results : The specific results would depend on the particular derivative and cholinesterase model being studied .
Antibacterial Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial .
- Methods of Application : This involves the synthesis of 1, 3-diazole derivatives and testing their antibacterial properties .
- Results : The specific results would depend on the particular derivative and bacteria being studied .
Antimycobacterial Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : The derivatives of 1, 3-diazole show different biological activities such as antimycobacterial .
- Methods of Application : This involves the synthesis of 1, 3-diazole derivatives and testing their antimycobacterial properties .
- Results : The specific results would depend on the particular derivative and mycobacteria being studied .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-iodo-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHLQRYJCPKVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646460 | |
| Record name | 6-Iodo-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-1H-indol-4-amine | |
CAS RN |
885520-58-1 | |
| Record name | 6-Iodo-1H-indol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodo-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




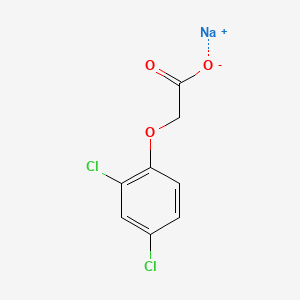
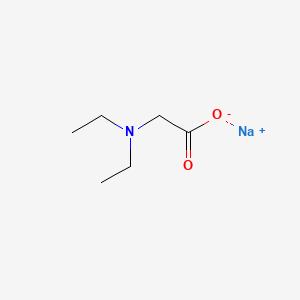

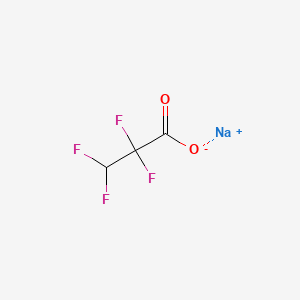
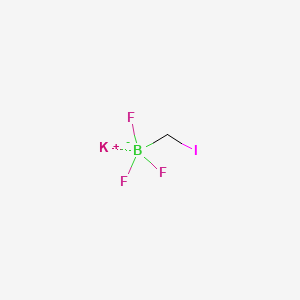
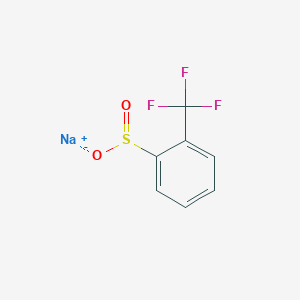
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)
